
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, or BMDPC, is a chemical compound that has been studied for its potential to be used in a variety of scientific research applications. BMDPC is a heterocyclic compound that is composed of a pyrazole ring with a methyl group and a bromo group attached to the ring. This compound has been studied for its potential to be used in synthetic organic chemistry, as a catalyst in biochemical reactions, and as a potential therapeutic agent.
科学研究应用
BMDPC has been studied for its potential to be used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of heterocyclic compounds. BMDPC has also been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. BMDPC has also been studied in the field of biochemistry, as it has been shown to be able to catalyze the synthesis of certain proteins.
作用机制
The exact mechanism of action of BMDPC is not yet fully understood. However, it is believed that the bromo group of BMDPC is able to bind to certain proteins, which then causes a conformational change in the protein. This conformational change then results in the activation of the protein, which leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
BMDPC has been studied for its potential to be used as a therapeutic agent, as it has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential to be used in the synthesis of certain proteins. In addition, BMDPC has been shown to be able to catalyze the synthesis of certain enzymes, which can have a variety of biochemical and physiological effects.
实验室实验的优点和局限性
BMDPC has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as a solid or a solution. Additionally, BMDPC is relatively stable and can be stored for long periods of time. A limitation of BMDPC is that it is not very soluble in water, which can make it difficult to use in some experiments.
未来方向
The future directions for BMDPC research are numerous. One potential direction is to further investigate its potential to be used as a therapeutic agent, as it has already been shown to have anti-tumor and anti-inflammatory properties. Additionally, further research could be conducted to investigate the potential of BMDPC to be used in the synthesis of certain proteins, as well as its ability to catalyze the synthesis of certain enzymes. Finally, further research could be conducted to investigate the mechanism of action of BMDPC and its potential to be used in other scientific research applications.
合成方法
The synthesis of BMDPC is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 4-methylphenol and 3-bromo-5-methylpyrazole in the presence of boron trifluoride etherate (BF3-etherate) as a catalyst. This reaction produces a mixture of the desired product, 1-(3-bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, as well as a byproduct, 3-bromo-5-methylpyrazole. The mixture is then separated and the desired product is isolated by column chromatography.
属性
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-8-4-5-11(6-13(8)14)16-10(3)12(7-17)9(2)15-16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODENVRMOKZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(t-Butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)
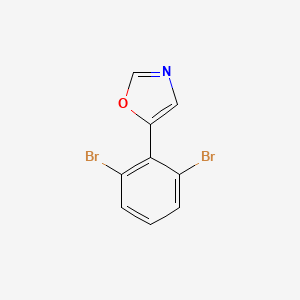
![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
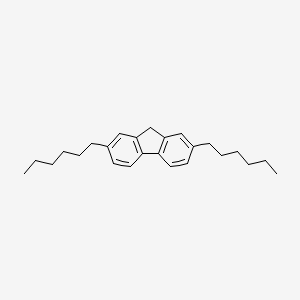
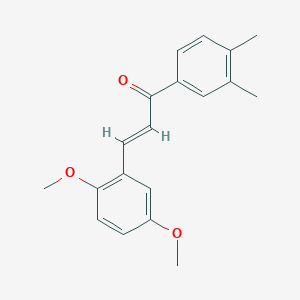
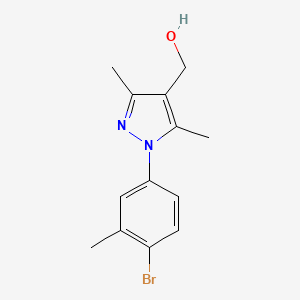
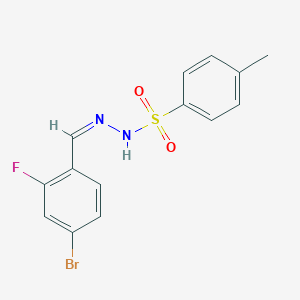
![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)

![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)


